molecular formula C11H16BrNO4S B256467 5-bromo-2-ethoxy-N-(2-methoxyethyl)benzenesulfonamide

5-bromo-2-ethoxy-N-(2-methoxyethyl)benzenesulfonamide

Cat. No. B256467
M. Wt: 338.22 g/mol
InChI Key: FEYBRTNYNGHNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-ethoxy-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-(2-methoxyethyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. Inhibition of CA IX activity results in a decrease in intracellular pH, which leads to cell death. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
In addition to its potential as a therapeutic agent, 5-bromo-2-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has also been studied for its biochemical and physiological effects. It has been shown to have low toxicity and high stability in various biological systems. Additionally, it has been shown to have good solubility in water, which makes it a suitable candidate for in vivo studies.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-2-ethoxy-N-(2-methoxyethyl)benzenesulfonamide in lab experiments include its low toxicity, high stability, and good solubility in water. Additionally, it has shown promising results in various biochemical and physiological studies. However, the limitations include the need for further studies to fully understand its mechanism of action and its potential side effects in vivo.

Future Directions

There are several future directions for the study of 5-bromo-2-ethoxy-N-(2-methoxyethyl)benzenesulfonamide. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammation. Another direction is to study its potential as a diagnostic tool for cancer. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects in vivo.

Synthesis Methods

The synthesis of 5-bromo-2-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been achieved using various methods. One of the most common methods involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 2-methoxyethylamine. This reaction results in the formation of the desired compound with a yield of around 70%. Other methods include the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 2-methoxyethanol followed by reaction with ammonia or an amine.

Scientific Research Applications

5-bromo-2-ethoxy-N-(2-methoxyethyl)benzenesulfonamide has been studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.

properties

Product Name

5-bromo-2-ethoxy-N-(2-methoxyethyl)benzenesulfonamide

Molecular Formula

C11H16BrNO4S

Molecular Weight

338.22 g/mol

IUPAC Name

5-bromo-2-ethoxy-N-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C11H16BrNO4S/c1-3-17-10-5-4-9(12)8-11(10)18(14,15)13-6-7-16-2/h4-5,8,13H,3,6-7H2,1-2H3

InChI Key

FEYBRTNYNGHNDK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCOC

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCOC

Origin of Product

United States

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